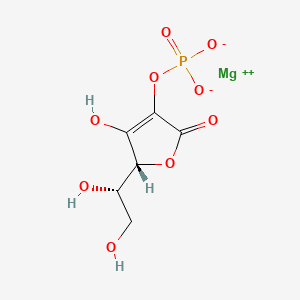
1-Boc-4-(Mercaptomethyl)piperidine
Descripción general
Descripción
“1-Boc-4-(Mercaptomethyl)piperidine”, also known as BMP, is an organic compound that is widely used in various scientific research applications. It is a derivative of piperidine and contains a thiol group in the 4-position of the piperidine ring. The IUPAC name of this compound is "tert-butyl 4-(sulfanylmethyl)-1-piperidinecarboxylate" .
Synthesis Analysis
While specific synthesis methods for “1-Boc-4-(Mercaptomethyl)piperidine” were not found in the search results, it is known that piperidine derivatives can be synthesized through a variety of methods . For instance, piperazines, which are structurally similar to piperidines, can be synthesized through C–H functionalization .
Molecular Structure Analysis
The molecular weight of “1-Boc-4-(Mercaptomethyl)piperidine” is 231.36 . Its InChI code is "1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h9,15H,4-8H2,1-3H3" .
Chemical Reactions Analysis
As a thiol-containing compound, “1-Boc-4-(Mercaptomethyl)piperidine” can act as a nucleophile and react with electrophilic substrates. This makes it useful for synthesizing a variety of compounds and for studying the mechanism of action of drugs.
Physical And Chemical Properties Analysis
“1-Boc-4-(Mercaptomethyl)piperidine” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactivity
1-Boc-4-(Mercaptomethyl)piperidine, as a piperidine derivative, plays a significant role in the field of chemical synthesis. Studies have demonstrated its utility in creating complex molecular structures. For instance, the molecule has been used in the lithiation-substitution process to control the formation of quaternary stereocenters, an essential step for synthesizing pharmaceutically relevant compounds. This process involves the manipulation of the tert-butoxycarbonyl (Boc) group, which is a pivotal component in the molecule's structure (Sheikh et al., 2012). Additionally, the molecule has been utilized in the design and synthesis of novel dendritic G-2 melamines, featuring piperidine motifs as key linkers, showcasing its versatility in forming complex molecular architectures (Sacalis et al., 2019).
2. Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic methods and molecular docking studies have been extensively employed to characterize the molecular structure and predict the behavior of 1-Boc-4-(Mercaptomethyl)piperidine derivatives. These studies provide insights into the molecule's geometrical parameters, vibrational assignments, and reactivity profiles, crucial for understanding its chemical behavior and potential applications. For instance, research involving 1-Benzyl-4-(N-Boc-amino)piperidine has highlighted its intricate molecular structure and potential anticancer activity through detailed spectroscopic investigations and molecular docking studies (Janani et al., 2020).
3. Applications in Drug Discovery and Medicinal Chemistry
1-Boc-4-(Mercaptomethyl)piperidine and its derivatives have shown potential in drug discovery and medicinal chemistry. The molecule's structure allows for the synthesis of a diverse array of pharmacologically active compounds. For example, the synthesis of triazolyl-substituted 3-aminopiperidines, which serve as new scaffolds for combinatorial chemistry, demonstrates the molecule's applicability in creating novel therapeutic agents (Schramm et al., 2010). Moreover, research on bicyclic piperidine-based HIV-1 inhibitors, utilizing N-Boc-piperidine-4-carboxylic acid, underscores the molecule's significance in designing new antiviral drugs (Dai Qiu-yun, 2011).
Mecanismo De Acción
Target of Action
1-Boc-4-(Mercaptomethyl)piperidine, also known as tert-butyl 4-(mercaptomethyl)piperidine-1-carboxylate, is a versatile compound used in various scientific research applications. .
Biochemical Pathways
It also affects various biochemical pathways and influences the expression of genes.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 1.69 to 2.95 . Its water solubility varies, with Log S values ranging from -3.22 to -1.8 .
Action Environment
The compound is stable under an inert atmosphere and should be stored in a freezer, under -20°C . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h9,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPAXJUGIFPJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729712 | |
| Record name | tert-Butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(Mercaptomethyl)piperidine | |
CAS RN |
581060-27-7 | |
| Record name | tert-Butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



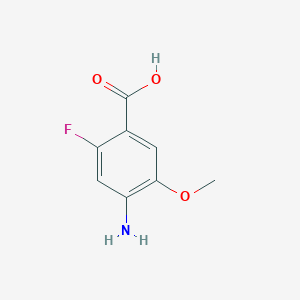
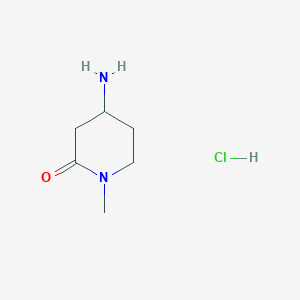


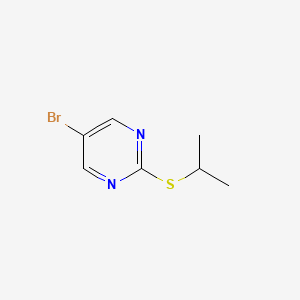
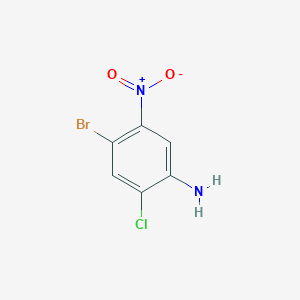

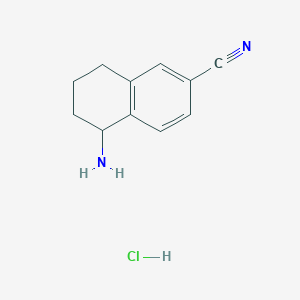
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
